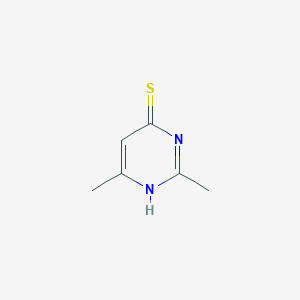

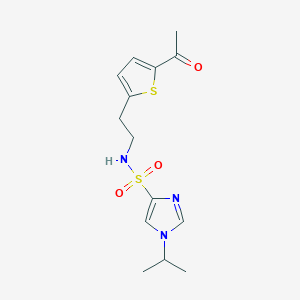

![molecular formula C6H6BrN3S2 B2561178 [(E)-[(4-bromothiophen-3-yl)methylidene]amino]thiourea CAS No. 18895-09-5](/img/structure/B2561178.png)

[(E)-[(4-bromothiophen-3-yl)methylidene]amino]thiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a Schiff base E-4-{[(5-bromothiophen-2-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4ATP) has been synthesized by condensation 5-bromothiophene-2-carboxaldehyde with 4-amino antipyrine .Molecular Structure Analysis

The compound crystallizes in the monoclinic system (P2 1 /n) with E-configuration at azomethine C = N bond .科学的研究の応用

Spectral and Structural Analysis

(E)-[(4-bromothiophen-3-yl)methylidene]amino]thiourea and its derivatives have been extensively studied for their spectral, structural, and biological properties. For instance, a Schiff base derivative, E-4-{[(5-bromothiophen-2-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, was synthesized and analyzed. The compound crystallized in the monoclinic system, exhibiting the E-configuration at the azomethine C = N bond. The study highlighted the importance of intramolecular hydrogen bonding interactions in the compound's stability and revealed its effective cytotoxic activity against specific cell lines, showcasing its potential in medical applications (S. M et al., 2022).

Synthesis and Anti-inflammatory Properties

Another strand of research explored the synthesis of related compounds with significant biological activities. For example, 2-arylamino 4-(4-chlorophenyl) thiazole-5-acetic acids/esters were prepared, showing substantial anti-inflammatory and analgesic activities, indicating the therapeutic potential of these compounds in medical treatments (M. Attimarad & G. Bagavant, 1999).

Cycloaddition Reactions and Chemical Synthesis

The compound and its derivatives also play a critical role in chemical synthesis and reactions. A study presented the Yb(OTf)3-catalyzed [3+2] cycloaddition of donor-acceptor cyclopropanes with thiourea, offering an efficient route to diverse 2-amino-4,5-dihydrothiophenes. This highlighted the versatility of thiourea in chemical reactions, serving as an amino source and functioning in multiple roles within the reaction process (M. Xie et al., 2019).

Catalysis and Organic Synthesis

The involvement of thiourea in catalytic processes and organic synthesis was demonstrated in a study that developed a concise and efficient one-pot process for the synthesis of 2-aminothiazoles from readily available methyl ketones/unsaturated methyl ketones and thiourea (Yanping Zhu et al., 2012).

Asymmetric Nucleophilic Reactions

Bifunctional amino thiourea was used to catalyze asymmetric additions of several nucleophiles into electron-deficient unsaturated compounds. The study emphasized the importance of the hydrogen-bonding ability of the thiourea moiety and the Bronsted basicity of the tertiary amine for achieving high enantioselectivity, expanding the applicability of thiourea-catalyzed enantioselective reactions (Y. Takemoto & H. Miyabe, 2007).

特性

IUPAC Name |

[(E)-(4-bromothiophen-3-yl)methylideneamino]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3S2/c7-5-3-12-2-4(5)1-9-10-6(8)11/h1-3H,(H3,8,10,11)/b9-1+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYPIFWBONTMLQ-XLUWADSXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)C=NNC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=CS1)Br)/C=N/NC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(E)-[(4-bromothiophen-3-yl)methylidene]amino]thiourea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

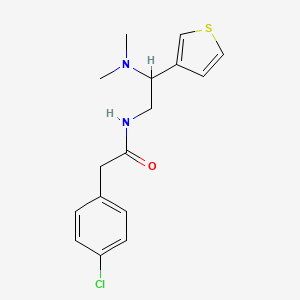

![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B2561096.png)

![N-[2-cyano-2-(methoxymethylidene)ethyl]formamide](/img/structure/B2561099.png)

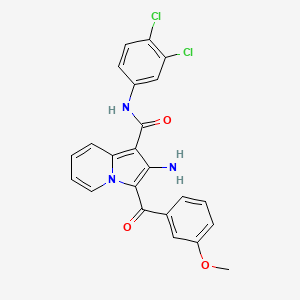

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide](/img/structure/B2561102.png)

![7-methyl-N-(3-methylpyridin-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2561103.png)

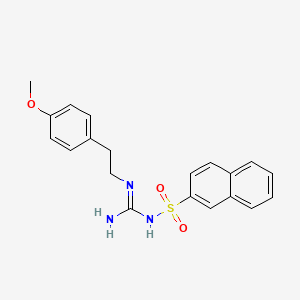

![4-[4-(2,2-Dimethylpropanoyloxy)phenylthio]phenyl 2,2-dimethylpropanoate](/img/structure/B2561107.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2561112.png)

![6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride](/img/structure/B2561116.png)